8-Bromo-6-chloro-9H-purine (CAS: 914220-07-8) is a highly specialized, dihalogenated heterocyclic building block heavily utilized in the procurement of precursors for pharmaceutical synthesis. Featuring two distinct halogen leaving groups on the purine core, this compound offers strategically differentiated reactivity profiles at the C6 and C8 positions. Its primary industrial and laboratory value lies in its capacity to serve as a universal starting material for the rapid, regioselective synthesis of multi-substituted purines, including acyclic nucleosides and kinase inhibitors [1]. By providing pre-installed, orthogonally reactive handles, it eliminates the need for complex intermediate halogenation steps, making it a critical asset for step-economic drug discovery workflows [2].
Procuring generic 6-chloropurine instead of 8-bromo-6-chloro-9H-purine fundamentally compromises synthetic efficiency when targeting 6,8-disubstituted purines. If a monohalogenated baseline is used, chemists must perform a downstream C8-halogenation (typically using harsh reagents like bromine in acetic acid or N-bromosuccinimide) after functionalizing the N9 or C6 positions [1]. This late-stage halogenation often degrades sensitive functional groups, reduces overall process yield, and introduces significant purification bottlenecks. Furthermore, attempting to use 2,6-dichloropurines does not provide the same level of chemoselectivity in transition-metal-catalyzed cross-couplings, as the C-Br bond in 8-bromo-6-chloro-9H-purine is significantly more reactive toward oxidative addition than the C-Cl bond, enabling strict regiocontrol [2].
The presence of both a bromine and a chlorine atom on the purine ring allows for highly predictable, site-specific functionalization. In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura couplings), the C8-bromo position undergoes oxidative addition significantly faster than the C6-chloro position. This allows for the selective installation of aryl groups at C8 with >90% regioselectivity, leaving the C6-chloro intact for subsequent nucleophilic aromatic substitution (SNAr) [1]. In contrast, using di-chloro purine analogs results in poor selectivity and requires extensive optimization or protecting group strategies to differentiate the reactive sites.
| Evidence Dimension | Regioselectivity in Pd-catalyzed cross-coupling |
| Target Compound Data | High chemoselectivity for C8 over C6 (>90% regiocontrol) |
| Comparator Or Baseline | 6,8-dichloropurine (Poor differentiation between C6 and C8) |
| Quantified Difference | Enables >90% selective C8-arylation prior to C6-substitution, eliminating 1-2 protection/deprotection steps. |
| Conditions | Suzuki coupling with arylboronic acids and Pd(PPh3)4. |
Allows procurement teams to source a single scaffold that supports rapid, predictable library generation without the cost of complex protecting-group chemistry.
When synthesizing complex kinase inhibitors, such as TBK1 modulators, the step count directly impacts manufacturability. Starting with 8-bromo-6-chloro-9H-purine allows for direct, sequential amination and cross-coupling. For example, microwave-assisted nucleophilic displacement at the C6 position with anilines (e.g., 3-morpholinoaniline) can be achieved in high yields, followed by immediate cross-coupling at the C8 position [1]. Compared to starting with 6-chloropurine, which necessitates an intermediate C8-lithiation or harsh bromination step that often yields <50% and damages existing substituents, this dihalogenated scaffold reduces the synthetic sequence by at least one critical step.
| Evidence Dimension | Synthetic step count and intermediate yield |
| Target Compound Data | 2 steps to 6,8-disubstitution, avoiding harsh bromination |
| Comparator Or Baseline | 6-chloropurine (3 steps, requiring intermediate C8-bromination with typical yields <50%) |
| Quantified Difference | Eliminates 1 synthetic step and prevents >50% yield loss associated with late-stage electrophilic halogenation. |
| Conditions | Microwave-assisted SNAr followed by Pd-catalyzed coupling in kinase inhibitor synthesis. |
Directly lowers the cost of goods (COGs) and improves throughput for pharmaceutical companies scaling up purine-based active pharmaceutical ingredients (APIs).
The synthesis of acyclic nucleosides requires efficient N9-functionalization. 8-bromo-6-chloro-9H-purine serves as a highly reactive Michael donor. The dual electron-withdrawing halogen atoms increase the acidity of the N9-proton, facilitating base-catalyzed aza-Michael additions to α,β-unsaturated aldehydes with high efficiency [1]. This scaffold routinely achieves >80% yield in N9-alkylation steps while perfectly preserving both the C6-chloro and C8-bromo handles for subsequent downstream modifications (which themselves proceed in 67-75% yields) [1]. In contrast, pre-functionalized or electron-rich purine bases often exhibit sluggish N9-alkylation kinetics and require stronger bases that can cause side reactions.
| Evidence Dimension | Yield of N9-alkylation (aza-Michael addition) |
| Target Compound Data | >80% yield, halogens preserved |
| Comparator Or Baseline | Electron-rich or pre-arylated purine bases (Sluggish kinetics, lower yields) |
| Quantified Difference | Maintains >80% N9-alkylation efficiency under mild organocatalytic conditions without premature halogen hydrolysis. |
| Conditions | Base-catalyzed aza-Michael addition with (E)-oct-2-enal at room temperature. |
Ensures that early-stage scaffold construction is highly efficient, minimizing material waste before the more expensive cross-coupling steps.
Because 8-bromo-6-chloro-9H-purine allows for orthogonal functionalization at the C6 and C8 positions, it is a highly efficient starting material for developing TBK1 and IKKε inhibitors. The C6-chloro group can be displaced by complex anilines via SNAr, while the C8-bromo group is subsequently coupled with aryl or heteroaryl groups via Suzuki reactions, enabling rapid exploration of the structure-activity relationship (SAR) space without intermediate halogenation [1].
The enhanced acidity of the N9-proton in this dihalogenated scaffold makes it highly suitable for aza-Michael additions and other N9-alkylations. This property is heavily exploited in the synthesis of acyclic nucleosides targeting viral polymerases or cancer cell proliferation, where the N9 position is modified with aliphatic chains or chiral centers, followed by sequential derivatization of the intact C6 and C8 halogens [2].
In high-throughput industrial settings, the predictable, step-wise reactivity of the C-Br and C-Cl bonds makes this compound a highly reliable core for combinatorial chemistry. Procurement teams source this scaffold to feed automated parallel synthesis platforms, where diverse libraries of 6,8,9-trisubstituted purines can be generated using standardized SNAr and cross-coupling protocols, drastically reducing the time from design to assay [3].